molecular formula C12H11FN2O3S2 B2511739 3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide CAS No. 898405-67-9

3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide

Cat. No.: B2511739
CAS No.: 898405-67-9
M. Wt: 314.35
InChI Key: QHQYSPPFBVDUBE-UHFFFAOYSA-N
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Description

3-((4-Fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone with a 4-fluorophenyl sulfonyl group at the third carbon and a thiazol-2-yl amine substituent.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3S2/c13-9-1-3-10(4-2-9)20(17,18)8-5-11(16)15-12-14-6-7-19-12/h1-4,6-7H,5,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQYSPPFBVDUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with thiazole-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related propanamide derivatives with variations in substituents, linkers, and heterocyclic systems. Key differences in physicochemical properties, synthesis routes, and biological activities are summarized below.

Table 1: Structural and Functional Comparison of Propanamide Analogues

Compound Name (Reference) Structural Features Biological Activity Key Differentiators
Target Compound Propanamide with 4-fluorophenyl sulfonyl, thiazol-2-yl Inferred: Enzyme inhibition/anticancer Sulfonyl group for stability; fluorophenyl for electronic effects
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide Propanamide with furan, 4-fluorophenyl-thiazol KPNB1 inhibition (anticancer) Furan enhances aromatic interactions; Suzuki coupling synthesis
GSK1570606A Acetamide with 4-fluorophenyl, pyridyl-thiazol Purchased for research Shorter acetamide chain; pyridyl substitution improves solubility
3-[(4-Chlorophenyl)sulfanyl]-N-[4-(4-fluorophenyl)thiazol-2-yl]propanamide Propanamide with thioether, 4-chlorophenyl Not reported Thioether linker reduces polarity; chlorophenyl increases lipophilicity
N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-quinazolinon-2-yl)thio]propanamide Propanamide with thioether, chlorophenyl, trimethoxybenzyl Antitumor (MGI% = 19%) Chlorophenyl outperforms fluorophenyl in antitumor activity
3-((2,3-Difluorobenzyl)sulfonyl)-N-(1-cyanocyclopropyl)propanamide Propanamide with difluorobenzyl sulfonyl, cyanocyclopropyl Cathepsin S inhibition (ICatS = 1–10 µM) Difluorobenzyl enhances enzyme binding; cyanocyclopropyl stabilizes conformation

Key Research Findings

Impact of Halogen Substituents: Fluorophenyl groups improve target binding via halogen bonds but may reduce lipophilicity compared to chlorophenyl analogues. For instance, replacing 4-chlorophenyl with 4-fluorophenyl in quinazolinone derivatives decreased antitumor activity (MGI% from 19% to 17%) . Sulfonyl groups (as in the target compound) enhance metabolic stability and polarity compared to thioether linkers (e.g., ) but may reduce membrane permeability .

Role of Heterocycles :

  • Thiazol-2-yl groups (common in the target and analogues) facilitate π-π stacking in enzyme binding pockets .
  • Pyridyl-thiazol substituents (e.g., GSK1570606A) improve aqueous solubility but may alter target specificity .

Synthesis and Structural Complexity :

  • Suzuki coupling (used in ) enables precise aryl-thiazol linkage but requires boronic acid intermediates .
  • Thioether-containing analogues (e.g., ) are synthesized via nucleophilic substitution, offering simpler routes but lower stability .

Contradictions and Limitations

  • Halogen Effects : While fluorophenyl groups are generally preferred for electronic modulation, chlorophenyl analogues occasionally show superior activity (e.g., ), highlighting target-dependent variability .
  • Sulfonyl vs. Thioether : Sulfonyl groups improve stability but may reduce bioavailability in hydrophobic environments, whereas thioethers balance lipophilicity and reactivity .

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